4-[(E)-(3-Hydroxyphenyl)diazenyl]benzene-1-sulfonamide
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Overview
Description
4-[(E)-(3-Hydroxyphenyl)diazenyl]benzene-1-sulfonamide is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dye manufacturing, pharmaceuticals, and as intermediates in organic synthesis. This particular compound is notable for its sulfonamide group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(3-Hydroxyphenyl)diazenyl]benzene-1-sulfonamide typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of a primary aromatic amine, such as sulfanilamide, using nitrous acid generated in situ from sodium nitrite and a strong acid like hydrochloric acid. The resulting diazonium salt is then coupled with a phenol derivative, such as 3-hydroxyaniline, under basic conditions to form the azo compound.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up by optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain precise control over temperature, pH, and reactant concentrations. The use of environmentally benign solvents and catalysts is also explored to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(3-Hydroxyphenyl)diazenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic or acidic conditions.
Major Products
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
4-[(E)-(3-Hydroxyphenyl)diazenyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in developing new pharmaceuticals, particularly sulfa drugs.
Industry: Utilized in the production of dyes, pigments, and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-[(E)-(3-Hydroxyphenyl)diazenyl]benzene-1-sulfonamide involves its interaction with biological molecules. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound disrupts the synthesis of folic acid in bacteria, leading to their growth inhibition. This mechanism is similar to that of other sulfa drugs.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(4-Hydroxyphenyl)diazenyl]benzoic acid
- 4-(phenyldiazenyl)phenyl benzenesulfonate
- Sulfanilamide
Uniqueness
4-[(E)-(3-Hydroxyphenyl)diazenyl]benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
677755-91-8 |
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Molecular Formula |
C12H11N3O3S |
Molecular Weight |
277.30 g/mol |
IUPAC Name |
4-[(3-hydroxyphenyl)diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C12H11N3O3S/c13-19(17,18)12-6-4-9(5-7-12)14-15-10-2-1-3-11(16)8-10/h1-8,16H,(H2,13,17,18) |
InChI Key |
FBKHOBNFCWVOMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)N=NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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